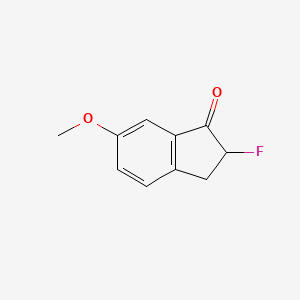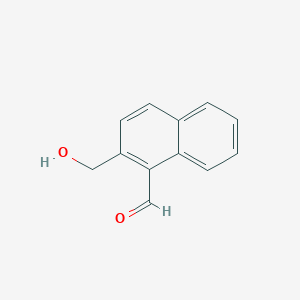![molecular formula C10H14O3 B11909874 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde CAS No. 29915-83-1](/img/structure/B11909874.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.221 g/mol . This compound is known for its unique spiro structure, which includes a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde typically involves the formation of the spiro ring system through a series of organic reactions. One common method involves the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxaspiro ring . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro ring system may also contribute to its unique biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the methyl and aldehyde groups, making it less reactive.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Similar structure but without the aldehyde group.
Uniqueness
7-Methyl-1,4-dioxaspiro[45]dec-7-ene-8-carbaldehyde is unique due to the presence of both the spiro ring system and the reactive aldehyde group
Propiedades
Número CAS |
29915-83-1 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h7H,2-6H2,1H3 |
Clave InChI |
NOQHSCBTBLIRGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC2(C1)OCCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)



![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)


![8-Chloropyrimido[5,4-d]pyrimidin-2-amine](/img/structure/B11909861.png)



![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
